3-(4-Fluorophenoxy)benzaldehyde
Description
Significance of Aryloxybenzaldehydes in Chemical Sciences
Aryloxybenzaldehydes represent a significant class of organic compounds that feature a diaryl ether linkage and a reactive aldehyde functional group. This combination of structural features makes them valuable intermediates in organic synthesis. The diaryl ether moiety is a common scaffold found in a wide array of natural products and pharmacologically active molecules. The aldehyde group offers a gateway for numerous chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and a variety of condensation reactions to form Schiff bases, chalcones, and other heterocyclic systems. ossila.com The synthesis of phenacyloxy benzaldehyde (B42025) derivatives, for instance, highlights the utility of the ether linkage and the aldehyde group in creating new chemical entities. chemsrc.com
Research Focus and Academic Relevance of 3-(4-Fluorophenoxy)benzaldehyde
While extensive academic literature specifically detailing the applications of this compound is limited, its relevance is strongly inferred from research on its isomers and related compounds. The primary research focus on this molecule is its role as a synthetic intermediate. chemicalbook.com Patents indicate its use as a precursor in the synthesis of more complex molecules, particularly for agricultural and pharmaceutical applications. For example, a patent from Bristol-Myers Squibb lists this compound as an intermediate, underscoring its utility in the discovery pipeline for new chemical entities. chemicalbook.com The academic interest lies in its potential as a building block, where the fluorine atom can modulate properties such as lipophilicity and metabolic stability in the target molecules.
Historical Context of Research on Fluorinated Benzaldehyde Derivatives
The study of fluorinated benzaldehyde derivatives has a rich history, driven by the unique properties that fluorine imparts to organic molecules. The introduction of fluorine can significantly alter a molecule's electronic properties, pKa, conformation, and metabolic pathways. Early research focused on developing methods for the selective fluorination of aromatic rings. Over time, the focus expanded to using fluorinated benzaldehydes as key starting materials in medicinal chemistry and materials science. ossila.com For example, fluorinated benzaldehydes are precursors for Schiff bases with potential antimicrobial properties. cymitquimica.com Research on related compounds, such as 3-Fluoro-4-hydroxybenzaldehyde (B106929), has shown their utility in synthesizing curcuminoid analogues with anticancer activity and hydrazone derivatives with anti-inflammatory properties. ossila.com This broader context of research on fluorinated benzaldehydes provides the foundation for understanding the potential value and applications of this compound.
Chemical Profile of this compound
| Property | Data | Source(s) |
| Common Name | This compound | chemicalbook.comuni.lu |
| CAS Number | 65295-61-6 | chemicalbook.com |
| Molecular Formula | C₁₃H₉FO₂ | chemicalbook.comuni.lu |
| Molecular Weight | 216.21 g/mol | uni.lu |
| Boiling Point | 333.9°C at 760 mmHg | chemicalbook.com |
| Density | 1.229 g/cm³ | chemicalbook.com |
| Flash Point | 150.6°C | chemicalbook.com |
| LogP | 3.43050 | chemicalbook.com |
Synthesis and Manufacturing Processes
The laboratory-scale synthesis of this compound typically involves a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation or a related etherification protocol.
One documented synthetic route involves the reaction of 3-Hydroxybenzaldehyde (B18108) with an activated fluorinated benzene (B151609) derivative. chemicalbook.com For instance, reacting 3-Hydroxybenzaldehyde with 1-Bromo-4-fluorobenzene or 4-Fluoroiodobenzene in the presence of a base, such as potassium carbonate, and often a copper catalyst, yields the target diaryl ether. chemicalbook.com The reaction is typically carried out in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).
A general representation of this synthesis is as follows: 3-Hydroxybenzaldehyde + 1-Bromo-4-fluorobenzene --(Base, Catalyst)--> this compound
This method is a common strategy for forming diaryl ether linkages, which are prevalent in many biologically active compounds.
Spectroscopic Analysis and Characterization
While specific, publicly available spectra for this compound are not widespread, its structure can be unequivocally confirmed using standard spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would show a characteristic signal for the aldehyde proton (-CHO) in the downfield region (typically δ 9.8-10.1 ppm). The aromatic region (δ 7.0-8.0 ppm) would display a complex pattern of signals corresponding to the protons on both benzene rings.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would feature a distinct resonance for the carbonyl carbon of the aldehyde group (around δ 190-195 ppm). It would also show signals for the aromatic carbons, with the carbon atom bonded to fluorine exhibiting a large coupling constant (¹JCF), which is characteristic of C-F bonds.
IR (Infrared) Spectroscopy: The IR spectrum would provide key information about the functional groups. A strong absorption band around 1700 cm⁻¹ would indicate the C=O stretch of the aldehyde. The C-O-C stretching of the diaryl ether would appear in the region of 1200-1250 cm⁻¹. The C-F bond would show a strong absorption band in the 1100-1200 cm⁻¹ region.
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact mass of the molecule, corresponding to the molecular formula C₁₃H₉FO₂.
Chemical Reactivity and Derivative Formation
The reactivity of this compound is dominated by its aldehyde group.
Oxidation: The aldehyde can be readily oxidized to the corresponding 3-(4-Fluorophenoxy)benzoic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This derivative is a valuable intermediate for creating amides and esters.
Reduction: The aldehyde can be reduced to (3-(4-Fluorophenoxy)phenyl)methanol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Condensation Reactions: The aldehyde group is an excellent electrophile for condensation reactions. It can react with amines to form Schiff bases (imines) or with compounds containing active methylene (B1212753) groups (like ketones or malonates) in aldol (B89426) or Knoevenagel condensations. ossila.com These reactions are fundamental in building molecular complexity and are widely used in the synthesis of heterocyclic compounds and pharmaceutical scaffolds.
Applications in Scientific Research
The primary application of this compound in a research context is as a molecular scaffold or building block.
Building Block in Organic Synthesis: Its structure is pre-organized to introduce a fluorinated diaryl ether moiety into a target molecule. This is particularly relevant in the synthesis of agrochemicals and pharmaceuticals where this structural unit is known to confer desirable properties.
Medicinal Chemistry: Although direct biological activity data for this compound is scarce, its structural analogues are subjects of significant research. For example, fluorinated benzaldehyde derivatives are used to create kinase inhibitors (often via hydrazone formation) and have been explored for developing PET radiotracers due to the stability of the C-F bond. The aldehyde functional group allows for its incorporation into various pharmacophores, and the fluorophenoxy group can enhance binding affinity and modulate pharmacokinetic properties. ossila.com
Materials Science: Diaryl ether structures can be incorporated into polymers to enhance thermal stability and other physical properties. While not a primary focus, the use of this compound in the synthesis of novel polymers or liquid crystals remains a potential area of exploration.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBZPEDBMOXWID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074077 | |
| Record name | Benzaldehyde, 3-(4-fluorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65295-61-6 | |
| Record name | 3-(4-Fluorophenoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65295-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-(4-fluorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065295616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 3-(4-fluorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorophenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparative Strategies for 3 4 Fluorophenoxy Benzaldehyde
Established Synthetic Routes
The construction of the diaryl ether bond in 3-(4-fluorophenoxy)benzaldehyde is central to its synthesis. The primary retrosynthetic disconnections point towards reactions between a 3-substituted benzaldehyde (B42025) derivative and 4-fluorophenol (B42351) or its corresponding phenoxide.
Reaction of 3-Hydroxybenzaldehyde (B18108) with 4-Fluorophenol
A logical, though less commonly reported, route involves the direct coupling of 3-hydroxybenzaldehyde with an activated 4-fluorophenyl source, or vice-versa. This transformation typically falls under the category of nucleophilic aromatic substitution, where the activating group on the fluorine-bearing ring is crucial for the reaction to proceed. A more feasible approach in this category is the Ullmann condensation, which involves the coupling of a phenoxide with an aryl halide. In this context, the reaction would be between the sodium or potassium salt of 4-fluorophenol and 3-bromobenzaldehyde (B42254), as detailed in section 2.1.3.
Approaches Involving (3-Formylphenyl)boronic Acid and 4-Fluorophenol
A modern and versatile method for forming the C-O bond is the Chan-Lam coupling reaction. This copper-catalyzed cross-coupling joins an aryl boronic acid with an alcohol or phenol (B47542). organic-chemistry.orgwikipedia.org For the synthesis of this compound, this involves the reaction of (3-formylphenyl)boronic acid with 4-fluorophenol. This method is often favored due to its relatively mild reaction conditions and tolerance of various functional groups. wikipedia.orgnih.gov
The reaction typically proceeds in the presence of a copper(II) salt, such as copper(II) acetate (B1210297), a base, and often a ligand like pyridine (B92270) or a diamine to stabilize the copper catalyst. wikipedia.orgsci-hub.se The reaction is usually carried out in a solvent like dichloromethane (B109758) or methanol (B129727) and can often be performed open to the air. organic-chemistry.orgwikipedia.org An analogous reaction, the synthesis of 3-(4-chlorophenoxy)benzaldehyde (B1330902) from (3-formylphenyl)boronic acid and 4-chlorophenol, has been reported to proceed in high yield using copper diacetate as a catalyst and triethylamine (B128534) as a base in dichloromethane. chemicalbook.com This provides a strong precedent for the successful synthesis of the fluorine-containing analogue under similar conditions.
Table 1: Representative Conditions for Chan-Lam Coupling of (3-Formylphenyl)boronic Acid and 4-Fluorophenol
| Parameter | Condition |
| Boronic Acid | (3-Formylphenyl)boronic acid |
| Phenol | 4-Fluorophenol |
| Catalyst | Copper(II) acetate (Cu(OAc)₂) |
| Base | Triethylamine (Et₃N) or Pyridine |
| Solvent | Dichloromethane (CH₂Cl₂) or Methanol (MeOH) |
| Atmosphere | Air or Oxygen |
| Temperature | Room Temperature to 50°C |
Note: This table represents typical conditions for Chan-Lam couplings and is based on analogous reactions. chemicalbook.com
Other Reported Preparation Methods
The Ullmann condensation is a classical and robust method for the synthesis of diaryl ethers, involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of 3-bromobenzaldehyde with 4-fluorophenol.
In this reaction, a base, such as potassium carbonate or sodium hydroxide, is used to deprotonate the phenol, forming the more nucleophilic phenoxide. A copper catalyst, which can be copper powder, copper(I) oxide, or copper(I) iodide, facilitates the coupling. wikipedia.orgthermofisher.com The reaction often requires high-boiling polar solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or nitrobenzene (B124822) to achieve the necessary high temperatures, often exceeding 150°C. wikipedia.orgthermofisher.com The synthesis of the analogous 3-(4-chlorophenoxy)benzaldehyde has been reported from 3-bromobenzaldehyde and 4-chlorophenol, indicating the viability of this route. chemicalbook.com
Optimization of Reaction Conditions for Synthesis
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters, most notably the choice of solvent and the catalyst system.
Solvent Selection and Influence on Yield
The choice of solvent plays a critical role in the outcome of both the Ullmann condensation and the Chan-Lam coupling.
For the Ullmann condensation , high-boiling point, polar aprotic solvents are generally preferred. wikipedia.org These solvents are effective at dissolving the reactants and the intermediate organocopper species, and their high boiling points allow the reaction to be conducted at the elevated temperatures typically required. thermofisher.com
Table 2: Common Solvents for Ullmann Condensation and Their Boiling Points
| Solvent | Boiling Point (°C) |
| Dimethylformamide (DMF) | 153 |
| N-Methyl-2-pyrrolidone (NMP) | 202 |
| Nitrobenzene | 211 |
| Pyridine | 115 |
The yield can be significantly influenced by the solvent's ability to coordinate with the copper catalyst and to maintain the reactants in the solution phase at high temperatures.
For the Chan-Lam coupling , a wider range of solvents can be employed due to the milder reaction conditions. Dichloromethane and methanol are commonly used. chemicalbook.com Recent studies have shown that mixed solvent systems, such as acetonitrile (B52724)/ethanol (B145695), can be particularly effective for challenging coupling reactions, including those involving aryl amines, which can sometimes be problematic. nih.gov The use of such systems could potentially enhance the yield and efficiency of the coupling between (3-formylphenyl)boronic acid and 4-fluorophenol.
Catalyst Systems and Reagents
The catalyst is the heart of both the Ullmann and Chan-Lam reactions.
In the Ullmann condensation , the traditional catalyst is copper powder, which is often activated by treatment with iodine or by reduction of a copper salt. thermofisher.com Modern variations often employ copper(I) salts like CuI, CuBr, or Cu₂O, which are generally more reactive. The addition of ligands such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine can accelerate the reaction and allow for lower reaction temperatures by increasing the solubility and reactivity of the copper species. wikipedia.org
In the Chan-Lam coupling , copper(II) acetate (Cu(OAc)₂) is the most commonly used catalyst. organic-chemistry.orgsci-hub.se The reaction is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. The presence of a ligand is often beneficial, with pyridine and 1,10-phenanthroline being common choices. wikipedia.orgsci-hub.se A base is required to facilitate the reaction, with tertiary amines like triethylamine or pyridine often serving this purpose. The choice of base can influence the rate of reaction and the suppression of side reactions. The reaction is also notably promoted by the presence of oxygen or air, which is believed to facilitate the re-oxidation of the copper catalyst to its active state. organic-chemistry.org
Temperature and Reaction Time Parameters
The temperature and reaction time for the synthesis of this compound are interdependent variables that must be carefully optimized to maximize yield and minimize side product formation. The choice of specific parameters is dictated by the reactivity of the substrates, the solvent used, and the catalytic system employed (copper source and ligand).
Traditional Ullmann conditions without ligands necessitate high temperatures, often in the range of 150–220°C, with reaction times that can extend for many hours to ensure complete conversion. beilstein-journals.orgacs.org However, these harsh conditions can lead to thermal degradation of the aldehyde functional group or other sensitive moieties.
The use of modern ligand-assisted copper catalysis allows for significantly milder conditions. acs.org For instance, couplings using ligands like N,N-dimethylglycine or various phenanthroline derivatives can proceed efficiently at temperatures between 80°C and 120°C. organic-chemistry.orgacs.org At these moderate temperatures, reaction times typically range from 12 to 48 hours. orientjchem.org Systematic optimization, often through "design of experiments" (DoE) approaches, is key to finding the ideal balance. numberanalytics.com Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the point of maximum product formation and avoid the generation of impurities from prolonged heating. researchgate.net
| Catalytic System | Typical Temperature Range (°C) | Typical Reaction Time (hours) | Key Considerations |
|---|---|---|---|
| Classical (Copper powder, no ligand) | 150 - 220 | 24 - 72 | High risk of side reactions and thermal degradation. acs.org |
| Modern (CuI / Ligand) | 80 - 130 | 12 - 48 | Ligand choice is critical for efficiency and substrate scope. numberanalytics.comnumberanalytics.com |
| Microwave-Assisted | 100 - 180 | 0.1 - 0.5 | Rapid optimization is possible, but scalability can be a challenge. organic-chemistry.org |
Purification Techniques in Synthetic Research
After the synthesis of this compound, the crude product is typically a mixture containing the desired aldehyde, unreacted starting materials, the copper catalyst, and various side products. A multi-step purification strategy is therefore required to isolate the compound with high purity.
A standard workup procedure involves diluting the reaction mixture with an organic solvent and washing it with an aqueous ammonium (B1175870) chloride solution to remove the bulk of the copper catalyst. This is followed by washes with water and brine.
Bisulfite Adduct Formation: A highly effective and classic method for separating aldehydes from non-carbonyl-containing impurities is through the formation of a sodium bisulfite adduct. researchgate.netnih.gov The crude product is stirred with a saturated aqueous solution of sodium bisulfite. The aldehyde reacts to form a charged adduct, which is soluble in the aqueous layer. nih.govjove.com The organic impurities can then be washed away with an immiscible organic solvent. The purified aldehyde is subsequently regenerated from the aqueous layer by adding a base (like sodium carbonate or sodium hydroxide) or a strong acid, which decomposes the adduct. jove.com This technique is particularly useful for removing non-aldehydic aromatic impurities that may have similar chromatographic behavior to the product.
Column Chromatography: Silica (B1680970) gel column chromatography is a ubiquitous purification method in organic synthesis and is well-suited for isolating this compound. reddit.com The crude material is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity, typically a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity of the eluent is optimized to achieve good separation between the product and any remaining impurities.
Recrystallization: If the purified aldehyde is a solid at room temperature, recrystallization can be an excellent final purification step to obtain material of very high purity. This involves dissolving the compound in a minimal amount of a hot solvent (or solvent mixture) and allowing it to cool slowly. As the solution cools, the solubility of the aldehyde decreases, and it crystallizes out, leaving impurities behind in the solvent.
| Technique | Principle of Separation | Advantages | Disadvantages |
|---|---|---|---|
| Bisulfite Adduct Formation | Reversible chemical reaction based on the aldehyde functional group. nih.gov | Highly selective for aldehydes; removes non-aldehydic impurities effectively. researchgate.net | Requires additional reaction and regeneration steps; may not be suitable for base-sensitive aldehydes. jove.com |
| Column Chromatography | Differential adsorption on a stationary phase (silica gel). reddit.com | Versatile; can separate compounds with close boiling points. | Can be time-consuming and requires large volumes of solvent, making it less ideal for large scales. researchgate.net |
| Recrystallization | Difference in solubility between the product and impurities at different temperatures. | Can yield very high purity material; cost-effective for large quantities. | Requires the compound to be a stable solid; some product loss is inevitable. |
Scale-Up Considerations for Laboratory to Research Production
Transitioning the synthesis of this compound from a small laboratory scale to a larger research production level (kilogram scale) introduces several challenges that must be addressed to ensure safety, consistency, and economic viability. researchgate.net
Catalyst and Ligand Loading: While laboratory syntheses may tolerate higher catalyst and ligand loadings for the sake of maximizing yield, these become significant cost drivers at scale. numberanalytics.com Process development will focus on minimizing the loading of the copper catalyst and, more importantly, the often-expensive ligand, without compromising reaction efficiency or time. acs.org This may involve screening for more active, robust, or recyclable catalyst systems. mdpi.com
Thermal Management: Ullmann reactions are often exothermic. On a large scale, the heat generated can be difficult to dissipate, potentially leading to a runaway reaction or an increase in side product formation due to localized overheating. The production reactor must have adequate cooling capacity, and the rate of addition of reagents may need to be carefully controlled to manage the reaction temperature. acs.org
Solvent and Reagent Choice: Solvents like DMF and DMSO, while effective, have high boiling points and can be difficult to remove completely at scale. numberanalytics.com Alternative solvents with lower boiling points or those that are more environmentally benign might be investigated. The choice of base is also critical; for example, while cesium carbonate is highly effective, it is also expensive, and a less costly alternative like potassium phosphate (B84403) might be evaluated. acs.org
Workup and Purification: Extraction and washing procedures that are simple in the lab can become cumbersome and generate large volumes of aqueous waste at scale. Phase-split and separation times become significant. Purification by column chromatography is generally not feasible for large-scale production due to the massive amounts of silica gel and solvent required. researchgate.net Therefore, developing a robust purification strategy based on crystallization or distillation is paramount. The bisulfite adduct method can be a viable option at scale, provided the waste streams can be managed effectively.
| Parameter | Laboratory Scale Focus | Research Production Focus |
|---|---|---|
| Catalyst System | Maximizing yield, speed. | Cost-effectiveness, low catalyst/ligand loading, recyclability. acs.orgresearchgate.net |
| Temperature Control | External heating/cooling of the flask. | Managing exotherms, reactor heat-transfer efficiency. acs.org |
| Solvent Choice | Reaction performance (e.g., DMF, DMSO). numberanalytics.com | Performance, cost, ease of removal, environmental impact. |
| Purification | Column chromatography is common. researchgate.net | Crystallization, distillation, or scalable extraction methods are necessary. |
Chemical Reactivity and Transformation Studies of 3 4 Fluorophenoxy Benzaldehyde
Reactions of the Aldehyde Functional Group
The aldehyde group in 3-(4-Fluorophenoxy)benzaldehyde is the most reactive site for a variety of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and condensation reactions to form a diverse range of derivatives.
Oxidation Pathways to Carboxylic Acids
The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(4-Fluorophenoxy)benzoic acid. This transformation is a fundamental reaction in organic chemistry and can be achieved using a variety of oxidizing agents. vaia.com Common reagents for this purpose include potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4). vaia.com The choice of oxidant and reaction conditions can be tailored to achieve high yields and purity of the resulting carboxylic acid. For instance, sodium perborate (B1237305) in acetic acid provides an effective method for the oxidation of aromatic aldehydes. organic-chemistry.org Another efficient system involves the use of sodium hypochlorite (B82951) in a basic medium, which can be enhanced by microwave irradiation to reduce reaction times and improve yields. researchgate.net N-Hydroxyphthalimide (NHPI) can also act as an organocatalyst for the aerobic oxidation of aldehydes to carboxylic acids using oxygen as the sole oxidant. organic-chemistry.org
The general transformation can be represented as follows:
This compound + [O] → 3-(4-Fluorophenoxy)benzoic acid
| Oxidizing Agent | Conditions | Product | Reference |
| Potassium Permanganate (KMnO4) | Standard oxidation conditions | 3-(4-Fluorophenoxy)benzoic acid | |
| Chromic Acid (H2CrO4) | Standard oxidation conditions | 3-(4-Fluorophenoxy)benzoic acid | vaia.com |
| Sodium Perborate/Acetic Acid | Mild conditions | 3-(4-Fluorophenoxy)benzoic acid | organic-chemistry.org |
| Sodium Hypochlorite | Basic media, Microwave irradiation | 3-(4-Fluorophenoxy)benzoic acid | researchgate.net |
| N-Hydroxyphthalimide (NHPI)/O2 | Organocatalyst, mild conditions | 3-(4-Fluorophenoxy)benzoic acid | organic-chemistry.org |
Reduction Pathways to Alcohols
The aldehyde group can be reduced to a primary alcohol, yielding [3-(4-Fluorophenoxy)phenyl]methanol. This reduction is typically accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reducing agent for this purpose due to its selectivity and mild reaction conditions. For more robust reductions, lithium aluminum hydride (LiAlH4) can be employed. The choice between these reagents often depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.
The general reaction is:
This compound + [H] → [3-(4-Fluorophenoxy)phenyl]methanol
| Reducing Agent | Conditions | Product | Reference |
| Sodium Borohydride (NaBH4) | Mild conditions, typically in alcoholic solvents | [3-(4-Fluorophenoxy)phenyl]methanol | |
| Lithium Aluminum Hydride (LiAlH4) | Anhydrous conditions, typically in ether | [3-(4-Fluorophenoxy)phenyl]methanol |
Condensation Reactions for Derivative Synthesis
Condensation reactions involving the aldehyde group of this compound are a powerful tool for the synthesis of a wide array of derivatives, including imines, hydrazones, and products of aldol (B89426) condensation.
This compound readily reacts with primary amines to form imines, also known as Schiff bases. nih.govredalyc.org This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form the imine. mdpi.com A variety of amines can be used, leading to a diverse range of N-substituted imine derivatives. organic-chemistry.orgrsc.org
Similarly, condensation with hydrazines or hydrazides yields hydrazones. nih.govnih.gov The reaction of an aldehyde with a hydrazide is a common method for preparing stable hydrazone compounds. rsc.org These reactions are often carried out in solvents like ethanol (B145695) or methanol (B129727) and may be facilitated by microwave irradiation to improve yields and shorten reaction times. vjs.ac.vn
General Imine Formation: This compound + R-NH2 → 3-(4-Fluorophenoxy)benzylideneamine derivative + H2O
General Hydrazone Formation: This compound + R-NH-NH2 → 3-(4-Fluorophenoxy)benzylidenehydrazone derivative + H2O
| Reactant | Product Type | Reaction Conditions | Reference |
| Primary Amine (e.g., Aniline) | Imine (Schiff Base) | Acid catalysis | redalyc.org |
| Hydrazine/Hydrazide | Hydrazone | Typically in alcohol, may use microwave | nih.govvjs.ac.vn |
Aldol condensation reactions provide a means to form carbon-carbon bonds. While this compound itself lacks α-hydrogens and cannot self-condense, it can participate in crossed aldol or Claisen-Schmidt condensations with other carbonyl compounds that do possess α-hydrogens, such as ketones or other aldehydes. rsc.org These reactions are typically base-catalyzed and lead to the formation of α,β-unsaturated carbonyl compounds. rsc.org For example, the reaction with a ketone like acetophenone (B1666503) would yield a chalcone-like structure. The Knoevenagel condensation, a related reaction, involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile, often catalyzed by a base. researchgate.net
Example of a Claisen-Schmidt Condensation: This compound + CH3COR → (E/Z)-1-(Aryl)-3-(3-(4-fluorophenoxy)phenyl)prop-2-en-1-one + H2O
| Reactant | Condensation Type | Catalyst | Product Type | Reference |
| Ketone (e.g., Acetophenone) | Claisen-Schmidt | Base (e.g., NaOH) | α,β-Unsaturated Ketone (Chalcone) | rsc.org |
| Active Methylene Compound (e.g., Malononitrile) | Knoevenagel | Base (e.g., Diethylamine) | Substituted Alkene | researchgate.net |
| Propanal | Crossed Aldol | Base | α,β-Unsaturated Aldehyde | researchgate.net |
Nucleophilic Substitution Reactions Involving Fluorine or Phenoxy Moieties
The presence of a fluorine atom on one of the aromatic rings introduces the possibility of nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group, can be displaced by strong nucleophiles, particularly when the aromatic ring is activated by electron-withdrawing groups. researchgate.net However, in this compound, the aldehyde group provides some activation, but the reaction conditions would need to be carefully controlled. For instance, the reaction of 4-fluorobenzaldehyde (B137897) with phenols in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can lead to the formation of a diaryl ether linkage. researchgate.netwalisongo.ac.id It is conceivable that under harsh conditions, a sufficiently strong nucleophile could displace the fluorine atom in this compound.
A study on a similar compound, 4-fluorobenzaldehyde, showed that it undergoes nucleophilic aromatic substitution with 4-methoxyphenol (B1676288) in the presence of potassium carbonate and DMSO. nih.gov Another study detailed a three-component condensation involving 4-fluorobenzaldehyde, β-ketonitriles, and secondary cyclic amines, where a Knoevenagel condensation is followed by nucleophilic aromatic substitution of the fluorine atom. mdpi.com
While less common, cleavage of the phenoxy group (an ether linkage) would require harsh conditions, such as strong acids like HBr or HI, and is generally a less favorable pathway compared to reactions at the aldehyde or the fluorine-substituted ring.
| Reaction Type | Nucleophile | Conditions | Potential Product | Reference |
| Nucleophilic Aromatic Substitution | Phenols, Amines | Base (e.g., K2CO3), Polar aprotic solvent (e.g., DMSO, DMF) | Diaryl ether or N-substituted derivative | researchgate.netwalisongo.ac.id |
Catalytic Transformations of this compound
The aldehyde and diaryl ether functionalities of this compound make it a prime candidate for a variety of catalytic transformations, enabling the synthesis of more complex molecular architectures.
Metal-Catalyzed Coupling Reactions
The presence of aromatic rings in this compound allows it to participate in various metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation. For instance, the aldehyde group can be transformed into a suitable leaving group, or the aromatic rings can be functionalized directly.
While specific examples for this compound are not extensively documented in readily available literature, its structural analogues are widely used in reactions such as the Suzuki-Miyaura coupling. In a typical Suzuki-Miyaura reaction, an aryl halide or triflate is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. For a related compound, 2,3,4-tris(trifluoromethanesulfonyloxy)benzophenone, Suzuki-Miyaura reactions with arylboronic acids show high regioselectivity, favoring the sterically less hindered position. This suggests that if this compound were converted to an aryl halide or triflate, similar selective couplings could be achieved.
Transition-metal-free coupling reactions have also been developed. For example, a silylboronate-mediated defluoroamination of aryl fluorides with N-alkylanilines proceeds without a transition metal or photoredox system, showcasing an alternative pathway for C-N bond formation. nih.gov
Below is a representative data table illustrating potential metal-catalyzed coupling reactions based on the reactivity of similar functionalized benzaldehydes.
| Reaction Type | Reactant | Catalyst/Reagent | Product Type | Potential Yield |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | Good to Excellent |
| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | Alkenyl derivative | Moderate to Good |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | Arylamine derivative | Good to Excellent |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl derivative | Good to Excellent |
Organocatalysis and Biocatalysis Applications
The field of organocatalysis, which uses small chiral organic molecules as catalysts, has become a powerful tool for creating enantiomerically enriched compounds. rsc.org The aldehyde group in this compound is an excellent handle for various organocatalytic transformations, such as asymmetric aldol, Mannich, and Michael reactions. These reactions can lead to the formation of chiral alcohols, amines, and carbonyl compounds, respectively, which are valuable intermediates in medicinal chemistry.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another avenue for the transformation of this compound. Enzymes like oxidoreductases can selectively oxidize the aldehyde to a carboxylic acid or reduce it to an alcohol under mild conditions. For example, some related fluorinated benzaldehyde (B42025) derivatives have been studied for their interaction with enzymes, suggesting potential applications in biochemical assays and as enzyme inhibitors.
Electronic Effects of Fluorine on Reactivity
The fluorine atom on the phenoxy ring is not merely a passive substituent; it exerts significant electronic effects that modulate the reactivity of the entire molecule.
Inductive Effects on Aromatic Ring Activation/Deactivation
Fluorine is the most electronegative element, and its primary electronic influence is a strong electron-withdrawing inductive effect (-I effect). In this compound, the fluorine atom at the para-position of the phenoxy ring pulls electron density away from this ring. This deactivating effect reduces the ring's nucleophilicity, making it less susceptible to electrophilic aromatic substitution.
Influence on Reaction Regioselectivity
The electronic effects of the fluorine atom and the phenoxy-ether linkage also play a crucial role in directing the position of incoming chemical groups, a phenomenon known as regioselectivity.
For the fluorophenoxy ring , the para-fluorine substituent and the ortho, para-directing ether oxygen are in opposition. The strong directing ability of the ether group would typically guide electrophiles to the ortho and para positions relative to it. However, since the para position is already occupied by fluorine, electrophilic attack would be directed to the positions ortho to the ether linkage (positions 2' and 6' of the phenoxy ring).
For the benzaldehyde ring , the formyl group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing nature. The 3-phenoxy group is an ortho, para-directing group. Therefore, for electrophilic substitution on this ring, the directing effects are complex:
The phenoxy group directs incoming electrophiles to positions 2, 4, and 6.
The aldehyde group directs to position 5.
The outcome of a reaction would depend on the specific reaction conditions and the nature of the electrophile, with positions 2, 4, and 6 generally being more activated due to the stronger activating effect of the phenoxy group compared to the deactivating effect of the aldehyde.
Applications of 3 4 Fluorophenoxy Benzaldehyde in Advanced Organic Synthesis Research
Building Block for Complex Fluorinated Organic Compounds
The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 3-(4-Fluorophenoxy)benzaldehyde serves as an invaluable starting material for the synthesis of intricate fluorine-containing compounds. The presence of the fluorophenoxy moiety provides a stable and synthetically accessible source of fluorine that can be incorporated into larger, more complex molecular architectures.
Research has demonstrated the utility of this aldehyde in constructing fluorinated heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science. For instance, through multi-component reactions, this compound can be utilized to generate highly substituted fluorinated pyrimidines and pyridines. The aldehyde functionality readily participates in condensation reactions, while the fluorophenoxy group remains intact, thereby embedding the fluorine atom into the final heterocyclic core.
Intermediate in the Synthesis of Specialty Chemicals
This compound and its close isomers are key intermediates in the production of high-value specialty chemicals, particularly in the agrochemical sector. Notably, derivatives of phenoxybenzaldehydes are precursors to a class of synthetic pyrethroid insecticides. These insecticides are valued for their high efficacy against a broad spectrum of pests and their relatively low toxicity to mammals and birds.
The synthesis of these pyrethroids often involves the esterification of a suitable acid with the alcohol derived from the reduction of the corresponding phenoxybenzaldehyde. While the most prominent example involves the 3-phenoxybenzyl alcohol, the introduction of a fluorine atom on the phenoxy ring, as in the case of this compound, can modulate the insecticidal activity and environmental persistence of the final product. The synthesis of the alcohol is typically achieved through the reduction of the aldehyde group of this compound using a reducing agent like sodium borohydride (B1222165).
Precursor for the Development of Novel Materials
The unique electronic and structural features of this compound make it an attractive precursor for the development of novel functional materials. The diaryl ether linkage provides a degree of conformational flexibility, while the fluorine atom and the polar aldehyde group can influence the intermolecular interactions and self-assembly properties of derived materials.
In the field of polymer science, this compound can be used as a monomer or a modifying agent to synthesize specialty polymers. For instance, polymers incorporating the this compound moiety can be prepared through polymerization reactions involving the aldehyde group, such as polycondensation or the synthesis of poly(arylene ether)s. The resulting polymers may exhibit enhanced thermal stability, specific optical properties, or desirable dielectric characteristics due to the presence of the fluorine atom. Research into antifouling polymers has utilized benzaldehyde (B42025) derivatives to create coatings that resist the settlement of marine organisms, an area where fluorinated polymers often show promise.
Role in Multi-Step Synthetic Sequences
In the realm of complex organic synthesis, a starting material's value is often judged by its ability to participate in a variety of chemical transformations in a controlled and predictable manner. This compound excels in this regard, serving as a reliable component in multi-step synthetic sequences. Its aldehyde group is a versatile handle for a wide range of reactions, including:
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(4-fluorophenoxy)benzoic acid. This transformation opens up another avenue for functionalization, such as the formation of amides and esters.
Reduction: As mentioned earlier, reduction of the aldehyde yields the corresponding benzyl (B1604629) alcohol, a key intermediate for products like pyrethroids.
Condensation Reactions: The aldehyde group readily undergoes condensation with a variety of nucleophiles, including amines, hydrazines, and active methylene (B1212753) compounds, to form imines, hydrazones, and α,β-unsaturated systems, respectively. These reactions are fundamental in building molecular complexity.
Wittig and Related Olefinations: The aldehyde can be converted to an alkene through reactions like the Wittig reaction, providing a means to extend the carbon skeleton.
A representative multi-step sequence could involve the initial condensation of this compound with an amine to form an imine, which is then subjected to cyclization to form a heterocyclic ring. Subsequent modifications on the aromatic rings or the newly formed heterocycle can then be performed to arrive at a target molecule with desired properties.
Research in Medicinal Chemistry and Pharmaceutical Sciences Involving 3 4 Fluorophenoxy Benzaldehyde and Its Derivatives
Exploration as a Chemical Scaffold in Drug Discovery
The diaryl ether (DE) core, characterized by an oxygen atom connecting two aromatic rings, is recognized as a "privileged scaffold" in the fields of medicinal chemistry and agrochemical research. nih.gov This designation stems from its widespread presence in both natural products and synthetic compounds that exhibit a vast range of biological effects, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govjsynthchem.com The diaryl ether linkage provides a unique combination of structural rigidity and conformational flexibility, which is crucial for interacting with diverse biological targets. nih.govjsynthchem.com
3-(4-Fluorophenoxy)benzaldehyde embodies this privileged scaffold. It serves as a valuable intermediate and building block for the synthesis of more complex molecules. numberanalytics.com Its structure contains three key features for medicinal chemists to exploit: the diaryl ether linkage, a reactive aldehyde group, and a strategically placed fluorine atom. Each of these components can be systematically modified to generate a library of derivatives, allowing for the exploration of chemical space and the optimization of pharmacological properties. The high reactivity and versatility of the aldehyde group, in particular, make it a useful handle for constructing a wide range of molecular architectures, including heterocycles. numberanalytics.com Therefore, this compound is a cornerstone for creating novel compounds aimed at various therapeutic targets. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. For derivatives of this compound, SAR studies focus on understanding the roles of its key functional components. nih.gov
Impact of Fluorine Substitution on Biological Activity and Pharmacokinetics
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The fluorine atom in this compound is expected to significantly influence the molecule's behavior. Fluorine's high electronegativity can alter the electronic environment of the aromatic ring, potentially improving binding affinity to target proteins through unique interactions like hydrogen bonds.
Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic degradation. This often leads to improved metabolic stability and a longer half-life in the body. The presence of fluorine can also increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes, such as the blood-brain barrier. The strategic placement of fluorine can therefore be a critical factor in optimizing both the potency and the pharmacokinetic profile of drug candidates derived from this scaffold.
Modifications of the Aldehyde Group and Their Pharmacological Implications
The aldehyde functional group is a highly reactive and versatile chemical entity. numberanalytics.com While its reactivity is useful for synthesis, it can also lead to instability and non-specific interactions in a biological system, sometimes being labeled a "structural alert" by medicinal chemists. acs.org Consequently, modifying the aldehyde group is a common and crucial step in drug development.
The aldehyde of this compound can be readily converted into a variety of other functional groups, each with different pharmacological implications:
Reduction to an Alcohol: Converting the aldehyde to a primary alcohol introduces a hydrogen bond donor and acceptor, which can lead to new interactions with a biological target.
Oxidation to a Carboxylic Acid: The formation of a carboxylic acid introduces a strongly acidic and polar group, which can form strong ionic interactions or hydrogen bonds, potentially increasing water solubility and altering target specificity.
Conversion to Imines or Oximes: Reaction with amines or hydroxylamines yields imines (Schiff bases) or oximes, respectively. These modifications expand the molecular structure and can introduce new points of interaction, significantly altering the biological activity profile.
These transformations allow chemists to fine-tune the electronic and steric properties of the molecule to achieve desired therapeutic effects and better "druggability." orientjchem.org
Conformational Analysis and Biological Recognition
The three-dimensional shape of a molecule is critical for its ability to bind to a biological target. fiveable.me For diaryl ether compounds like this compound, the conformational flexibility arises primarily from rotation around the C-O-C ether bonds. nih.gov This flexibility allows the molecule to adopt various spatial arrangements, or conformations. fiveable.me
The specific conformation that a molecule adopts when it binds to its target is known as the bioactive conformation. fiveable.me Second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, which often feature a diaryl ether structure, leverage this flexibility to adapt to mutations in the binding site of the enzyme. nih.gov The ability of the two aromatic rings to pivot around the central ether oxygen allows these inhibitors to find an optimal fit, even in a slightly altered binding pocket. nih.gov Understanding the preferred conformations of this compound derivatives through computational modeling and experimental techniques like NMR is essential for designing inhibitors with high potency and selectivity. fiveable.me
Investigation of Potential Biological Activities
Exploration of Antioxidant Properties
Oxidative stress, caused by an imbalance of free radicals and antioxidants in the body, is implicated in many diseases. researchgate.net Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom to neutralize reactive free radicals. nih.gov While this compound itself is not a phenol (B47542), its derivatives can be designed to possess antioxidant activity.
Studies on related structures, such as dihydroxybenzaldehydes, show that the antioxidant capacity is highly dependent on the position of hydroxyl (-OH) groups on the aromatic ring. wiserpub.com For a molecule to be an effective antioxidant, it must be a good electron donor. The positioning of hydroxyl groups, especially relative to each other (ortho or para), significantly enhances this ability. wiserpub.com
For derivatives of this compound, the introduction of one or more hydroxyl groups onto either of the phenyl rings would be a primary strategy to impart antioxidant activity. The resulting activity would be a function of the number and location of these groups.
Below is a table showing data from a study on dihydroxybenzaldehyde (DHB) derivatives, illustrating how the position of hydroxyl groups influences antioxidant capacity, measured by the CUPRAC assay (CUPric Reducing Antioxidant Capacity). This serves as a model for how similar substitutions on the this compound scaffold could be evaluated.
| Compound | Hydroxyl Group Positions | Antioxidant Capacity (CUPRAC, TEAC) |
|---|---|---|
| 2,3-Dihydroxybenzaldehyde | 2,3- | 1.61 |
| 2,4-Dihydroxybenzaldehyde | 2,4- | 1.54 |
| 2,5-Dihydroxybenzaldehyde | 2,5- | 1.14 |
| 3,4-Dihydroxybenzaldehyde | 3,4- | 1.91 |
Data is representative and sourced from a study on dihydroxybenzaldehydes to illustrate structure-activity principles. wiserpub.com TEAC stands for Trolox Equivalent Antioxidant Capacity.
This data demonstrates that the precise arrangement of electron-donating groups is a key determinant of antioxidant activity. wiserpub.com Similar SAR studies would be crucial in developing potent antioxidant agents from the this compound scaffold.
Research on Anti-inflammatory Effects
Derivatives of this compound have been investigated for their potential to combat inflammation. A significant area of this research has been the development of novel chalcones, a class of compounds known for their anti-inflammatory properties. nih.govnih.gov One study focused on the synthesis of chalcone (B49325) derivatives and evaluated their anti-inflammatory activity. nih.gov These compounds were tested for their ability to inhibit lipoxygenase, an enzyme involved in the inflammatory pathway. nih.gov
Another avenue of research involves the synthesis of compounds that can modulate the body's inflammatory response. For instance, a study on a compound isolated from Zingiber cassumunar Roxb, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, demonstrated significant anti-inflammatory effects by inhibiting the acute phase of inflammation. nih.gov This research highlights the potential of related structures in managing inflammatory conditions. nih.gov
Studies on Antimicrobial Potential
The antimicrobial properties of derivatives of this compound have been a subject of extensive research, leading to the development of compounds with activity against various microbial pathogens.
Schiff Base Derivatives: Schiff bases, formed by the condensation of primary amines with carbonyl compounds, have shown significant antimicrobial activity. researchgate.net Research has demonstrated that Schiff bases derived from various aldehydes and amines can exhibit a broad spectrum of antibacterial and antifungal effects. researchgate.netnih.gov The biological activity of these compounds is often attributed to the presence of the azomethine group. researchgate.net For instance, certain Schiff bases have shown notable activity against both Gram-positive and Gram-negative bacteria. nih.gov
Pyrazole (B372694) Derivatives: Pyrazole derivatives represent another important class of compounds synthesized from this compound with demonstrated antimicrobial potential. nih.govnih.govmdpi.comresearchgate.netresearchgate.net These heterocyclic compounds have been evaluated for their activity against a wide range of microorganisms. mdpi.comresearchgate.net Studies have shown that certain pyrazole derivatives exhibit potent antibacterial and antifungal activities, with some compounds showing efficacy against multidrug-resistant strains. nih.govnih.govmdpi.com The antimicrobial activity of these derivatives is influenced by the nature of the substituents on the pyrazole ring. nih.govmdpi.com
Chalcone Derivatives: Chalcones derived from various benzaldehydes have also been investigated for their antimicrobial properties. orientjchem.org Studies have shown that these compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. orientjchem.org The presence of different substituents on the aromatic rings of the chalcone structure can modulate their antimicrobial efficacy. orientjchem.org
Development of Targeted Therapeutic Agents
The unique structural features of this compound have made it a valuable building block for the development of targeted therapeutic agents, including kinase inhibitors and PET radiotracers.
Kinase Inhibitor Development
Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. The 3-(4-fluorophenoxy)phenyl moiety has been incorporated into the structure of potent kinase inhibitors.
One of the most significant applications in this area is the development of Bruton's tyrosine kinase (BTK) inhibitors. google.comnih.govnih.govgoogle.com BTK is a key component of the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies and autoimmune diseases. google.comnih.gov Several BTK inhibitors incorporating the 3-(4-fluorophenoxy)phenyl group have been synthesized and have shown high potency and selectivity. google.comnih.gov For example, remibrutinib, a selective BTK inhibitor, features this structural motif. nih.gov
Applications in PET Radiotracer Synthesis
Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiotracers to visualize and quantify biological processes in the body. nih.govyoutube.com The fluorine-18 (B77423) (¹⁸F) isotope is a commonly used positron emitter in PET radiotracer development due to its favorable decay characteristics. nih.govyoutube.com The presence of a fluorine atom in this compound makes it and its derivatives suitable precursors for the synthesis of ¹⁸F-labeled PET radiotracers.
A key application in this field is the development of radiotracers for imaging the translocator protein (TSPO), a biomarker of neuroinflammation. nih.govmdpi.comnih.gov Increased expression of TSPO is associated with various neurodegenerative and neuropsychiatric disorders. nih.gov Several ¹⁸F-labeled PET tracers targeting TSPO have been developed, with some showing promise in clinical studies. nih.gov For instance, [¹⁸F]FEPPA is a TSPO PET tracer that has been synthesized and evaluated for its ability to image neuroinflammation. nih.gov The development of such tracers is crucial for understanding the role of neuroinflammation in disease and for monitoring the efficacy of anti-inflammatory therapies. nih.govmdpi.com
Computational Chemistry and Cheminformatics Studies on 3 4 Fluorophenoxy Benzaldehyde
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is invaluable for understanding how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme.
For 3-(4-Fluorophenoxy)benzaldehyde, a hypothetical molecular docking study could be performed against an enzyme such as aldehyde dehydrogenase (ALDH), which is responsible for oxidizing aldehydes. Certain ALDH isozymes, like ALDH1A3, are overexpressed in various cancers, making them attractive therapeutic targets. nih.govmdpi.comuab.cat A docking study would elucidate the potential binding mode of this compound within the ALDH1A3 active site.
The docking process would involve preparing the 3D structure of the ligand and the crystal structure of the target protein (e.g., from the Protein Data Bank). The simulation would then explore various conformations of the ligand within the binding pocket of the enzyme, scoring them based on a force field that approximates the binding affinity. Key interactions that would be analyzed include:
Hydrogen Bonding: The aldehyde oxygen of this compound could act as a hydrogen bond acceptor with amino acid residues in the active site, such as threonine or glutamine. nih.gov
Hydrophobic Interactions: The two aromatic rings of the molecule can engage in hydrophobic interactions with nonpolar residues like phenylalanine, leucine, and tryptophan. mdpi.com
Pi-Pi Stacking: The aromatic rings could also participate in pi-pi stacking interactions with aromatic residues in the binding site.
The results of such a docking study could be presented in a table summarizing the predicted binding energy and key interacting residues.
| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | ALDH1A3 | -7.5 | Thr199, Gln92, Phe182, Trp189 |
This is an illustrative data table based on typical binding energies and interacting residues for similar compounds.
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This is particularly important for flexible molecules like this compound, which possesses a flexible ether linkage.
An MD simulation would begin with the docked complex of this compound and its target protein. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then solve Newton's equations of motion for all atoms in the system, providing a trajectory of their positions and velocities over time. benthamdirect.comnih.gov
The primary applications of MD simulations for this compound would be:
Conformational Analysis: The diaryl ether linkage allows for considerable rotational freedom. MD simulations can explore the conformational landscape of the molecule, both in its free state and when bound to a target. yorku.caresearchgate.net This can reveal the most stable conformations and the energetic barriers between them.
Binding Affinity Calculation: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy of the ligand to the protein. benthamdirect.com This provides a more accurate estimation of binding affinity than docking scores alone.
Stability of the Ligand-Target Complex: MD simulations can assess the stability of the interactions observed in docking. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, one can determine if the ligand remains stably bound in the active site.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Derivatives
Before a compound can be considered a viable drug candidate, its ADME properties must be evaluated. In silico methods provide a rapid and cost-effective way to predict these properties for a large number of compounds. For this compound and its virtual derivatives, various ADME parameters can be calculated using computational models. nih.govnih.govmdpi.com
These models are typically based on quantitative structure-property relationships (QSPR) derived from large datasets of experimentally determined ADME properties. Key predicted properties include:
Aqueous Solubility: Poor solubility can hinder absorption.
Gastrointestinal (GI) Absorption: Predicts the percentage of the drug that is absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound can cross into the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts the likelihood of the compound inhibiting key metabolic enzymes, which can lead to drug-drug interactions. wikipedia.org
Lipinski's Rule of Five: A set of rules of thumb to evaluate druglikeness. nih.gov
A representative ADME prediction for this compound is shown in the table below.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 216.21 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 3.5 | Moderate lipophilicity |
| Aqueous Solubility | Low | May require formulation strategies |
| GI Absorption | High | Likely to be well-absorbed |
| BBB Permeability | Likely to cross | Potential for CNS effects |
| CYP2D6 Inhibition | Possible inhibitor | Potential for drug interactions |
This is an illustrative data table based on typical in silico ADME predictions for similar small molecules.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure and reactivity of molecules.
Electronic Structure Analysis (e.g., NBO Analysis)
Natural Bond Orbital (NBO) analysis is a powerful tool to study the distribution of electron density in a molecule and the interactions between different orbitals. ekb.egmaterialsciencejournal.org For this compound, an NBO analysis would reveal:
Natural Atomic Charges: The partial charges on each atom, which can help in understanding electrostatic interactions. The electronegative fluorine and oxygen atoms are expected to have negative partial charges.
Hybridization: The hybridization of atomic orbitals to form chemical bonds.
Hyperconjugative Interactions: The stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For instance, the lone pairs on the ether oxygen can donate electron density into the antibonding orbitals of the adjacent aromatic rings, an interaction that influences the molecule's conformation and reactivity.
Reactivity Predictions Based on Frontier Molecular Orbitals
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wikipedia.orgnumberanalytics.comlibretexts.orgunesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding a molecule's reactivity.
For this compound, FMO analysis would predict:
Nucleophilic and Electrophilic Sites: The HOMO is associated with nucleophilic character (electron donation), while the LUMO is associated with electrophilic character (electron acceptance). The analysis would likely show the HOMO localized on the phenoxy ring and the LUMO on the benzaldehyde (B42025) ring, indicating the likely sites for electrophilic and nucleophilic attack, respectively.
Chemical Reactivity: The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Reaction Mechanisms: FMO theory can be used to rationalize the outcomes of various chemical reactions, such as pericyclic reactions or nucleophilic aromatic substitution. diva-portal.org
Cheminformatics Approaches for Virtual Screening and Library Design
Cheminformatics combines computer science and chemistry to analyze large chemical datasets. In the context of this compound, cheminformatics approaches can be used for:
Virtual Screening: Large chemical libraries can be computationally screened to identify other compounds with similar properties to this compound. nih.govnih.govresearchgate.netbohrium.com This can be done using similarity searching based on 2D fingerprints or 3D shape and pharmacophore models.
Library Design: The this compound scaffold can be used as a starting point to design a virtual library of derivatives. researchgate.net By systematically modifying different parts of the molecule (e.g., substituting the aromatic rings), a diverse set of compounds can be generated for further in silico evaluation. This allows for the exploration of the structure-activity relationship (SAR) around this chemical scaffold.
Through these computational and cheminformatic studies, a comprehensive understanding of the chemical and biological properties of this compound can be achieved, guiding its potential applications in various scientific domains.
Advanced Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons in 3-(4-Fluorophenoxy)benzaldehyde. The spectrum would be characterized by signals in the aromatic region (typically 6.5-8.0 ppm) and a distinct singlet for the aldehydic proton, expected at a downfield shift (around 9.8-10.0 ppm) due to the electron-withdrawing nature of the carbonyl group. The protons on the two aromatic rings would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other and, for the fluorinated ring, coupling with the fluorine atom.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. For this compound, a distinct signal for the aldehydic carbon would be expected at a significant downfield shift (in the range of 190-195 ppm). The aromatic carbons would appear in the 115-165 ppm range. The carbon atom bonded to the fluorine would show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature.
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Techniques (e.g., NOESY)
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the spatial proximity of atoms. A NOESY spectrum of this compound would be instrumental in confirming the through-space connectivity between the protons of the two aromatic rings, which is a key feature of the phenoxy linkage. This would help to definitively establish the three-dimensional structure of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically around 1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic rings and the aldehyde, C=C stretching vibrations of the aromatic rings, and a strong absorption corresponding to the C-O-C ether linkage. A C-F stretching band would also be present.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. The molecular weight of this compound is 216.21 g/mol . cymitquimica.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by creating ions from macromolecules and analyzing them in the gas phase. In the context of this compound, ESI-MS provides crucial data for its unequivocal identification and characterization.
ESI is a soft ionization technique, meaning it is less likely to cause fragmentation of the analyte during the ionization process. This typically results in the observation of the intact molecular ion, often as an adduct with a proton ([M+H]⁺), a sodium ion ([M+Na]⁺), or another cation present in the solvent. For this compound (C₁₃H₉FO₂), the exact mass is 216.05900 Da.
In a typical ESI-MS experiment in positive ion mode, the sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), often with a small amount of an acid like formic acid to facilitate protonation. The solution is then sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions.
The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [C₁₃H₉FO₂ + H]⁺ at a mass-to-charge ratio (m/z) of approximately 217.0668. Depending on the experimental conditions and the purity of the solvents, adducts with sodium ([M+Na]⁺) at m/z 239.0488 and potassium ([M+K]⁺) at m/z 255.0227 may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 215.0512.
Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion, providing insights into the compound's structure. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. A plausible fragmentation pathway for this compound would involve the loss of the formyl group (-CHO), resulting in a fragment ion at m/z 188.0611. Further fragmentation could involve the cleavage of the ether bond.
The following interactive table summarizes the predicted ESI-MS data for this compound.
| Ion Species | Adduct | Predicted m/z |
| Protonated Molecule | [M+H]⁺ | 217.06593 |
| Sodiated Adduct | [M+Na]⁺ | 239.04787 |
| Deprotonated Molecule | [M-H]⁻ | 215.05137 |
| Ammonium (B1175870) Adduct | [M+NH₄]⁺ | 234.09247 |
| Potassiated Adduct | [M+K]⁺ | 255.02181 |
| Dehydrated Protonated Molecule | [M+H-H₂O]⁺ | 199.05591 |
| Formate Adduct | [M+HCOO]⁻ | 261.05685 |
| Acetate (B1210297) Adduct | [M+CH₃COO]⁻ | 275.07250 |
Note: The predicted m/z values are based on the isomeric compound 4-(3-fluorophenoxy)benzaldehyde (B1313511) and are expected to be very similar for this compound due to their identical molecular formula. nist.gov
Challenges and Resolution of Conflicting Spectroscopic Data
The characterization of organic compounds, including this compound, can sometimes present challenges due to conflicting or ambiguous spectroscopic data. These discrepancies can arise from various factors such as sample purity, the presence of isomers, instrumental parameters, and the inherent chemical properties of the molecule.
One potential challenge in the mass spectrometric analysis of aromatic aldehydes is the possibility of in-source reactions. For instance, when using methanol as a solvent in ESI-MS, aromatic aldehydes have been observed to form [M+15]⁺ ions due to an in-source aldol (B89426) reaction with methanol. nih.gov This could lead to a misinterpretation of the molecular weight if not recognized. To resolve this, using aprotic solvents like acetonitrile or performing deuterium-labeling experiments can help clarify the origin of such unexpected ions. nih.gov
For fluorinated compounds like this compound, the presence of the fluorine atom can influence fragmentation patterns in mass spectrometry, potentially leading to complex spectra that are difficult to interpret without reference data.
In cases where initial spectroscopic data is conflicting, high-resolution mass spectrometry (HRMS) is an invaluable tool for resolution. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule and its fragments. This can definitively distinguish the target compound from potential impurities or byproducts with similar nominal masses. For a structurally similar compound, 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde, HRMS has been suggested as a method to confirm the molecular formula and rule out impurities. uni.lu
Cross-validation with other spectroscopic techniques is also crucial. For example, if mass spectrometry suggests a particular molecular weight, this should be consistent with the structural information obtained from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) and Infrared (IR) spectroscopy. If discrepancies arise, for instance, between the expected structure and the NMR data, it may indicate the presence of an isomer or an unexpected reaction product. Re-purification of the sample, followed by re-acquisition of all spectroscopic data, is a standard procedure to resolve such conflicts.
Computational methods, such as Density Functional Theory (DFT) calculations, can also be employed to predict spectroscopic properties like NMR chemical shifts and compare them with experimental data to validate structural assignments. uni.lu
Environmental and Broader Industrial Research Applications
Research into Environmentally Friendly Pesticide Development
The development of effective and selective agrochemicals is a continuous area of research. While 3-(4-Fluorophenoxy)benzaldehyde is not an insecticide itself, it serves as a key precursor for a class of synthetic insecticides known as pyrethroids. Research in this area focuses on optimizing the synthesis of these complex molecules to improve yields, reduce waste, and enhance efficiency, which are key principles of green chemistry.
The parent compound, benzaldehyde (B42025), has been noted for its own insecticidal and antimicrobial properties. researchgate.net Studies have shown that benzaldehyde can cause 100% mortality in the larvae of Galleria mellonella and inhibit phenol (B47542) oxidase, a crucial enzyme in the insect immune response. researchgate.net This inherent bioactivity of the benzaldehyde structure suggests that its derivatives, including this compound, are promising scaffolds for the development of new, potentially more targeted and environmentally considerate pesticide agents. The exploration of such derivatives is an active field of study aimed at creating novel solutions for crop protection.
Utilization in Industrial Chemical Synthesis and Materials Science
The industrial utility of this compound is primarily as a high-value intermediate. Its specific chemical structure is engineered for the purpose of being incorporated into larger, more complex molecules with specific functions.
The most prominent application of this compound is in the production of specialty agrochemicals. It is a recognized intermediate in the synthesis of the pyrethroid insecticide flucythrinate (B1672867). The general class of phenoxy benzaldehydes is widely used to create a range of commercial products, highlighting the industrial importance of this chemical family. falkomegroup.com
The synthesis pathway for pyrethroids like flucythrinate and the related compound cyfluthrin (B156107) involves the reaction of a phenoxy benzaldehyde derivative with other chemical precursors. google.com This multi-step synthesis underscores the role of this compound as a critical component in the manufacturing of these complex and commercially significant pesticides. falkomegroup.comgoogle.com
Table 1: Applications of the Phenoxy Benzaldehyde Chemical Class
| Application Area | Description |
|---|---|
| Pesticides | Serves as a key intermediate in the synthesis of synthetic pyrethroids like cypermethrin, fenvalerate, and flucythrinate. falkomegroup.comgoogle.com |
| Pharmaceuticals | Used as a building block in the synthesis of various pharmaceutical compounds with diverse therapeutic properties. falkomegroup.com |
| Herbicides | The phenoxy structural motif is employed in the formulation of herbicides for weed control. falkomegroup.com |
| Dyes & Pigments | Utilized as an intermediate in the manufacturing of various dyes. falkomegroup.com |
In the field of materials science, fluorinated compounds are of significant interest for developing advanced materials with unique characteristics. The incorporation of fluorine atoms into organic molecules can enhance thermal stability, modify electronic properties, and influence intermolecular interactions.
While direct and extensive research on incorporating this compound into polymers or liquid crystals is not widely published, its status as a fluorinated aromatic building block makes it a candidate for such applications. Related fluorinated benzaldehyde derivatives are used to synthesize molecules for medicinal chemistry and biochemistry research, demonstrating the versatility of this class of compounds. ossila.com The principles of molecular engineering suggest that the distinct properties of the fluorophenoxy group could be harnessed to create specialty polymers or other advanced materials with tailored performance attributes, representing a potential avenue for future research.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Benzaldehyde |
| Cyfluthrin |
| Cypermethrin |
| Fenvalerate |
Future Research Directions and Translational Potential
Design and Synthesis of Novel, Highly Potent Derivatives
The core structure of 3-(4-fluorophenoxy)benzaldehyde is ripe for chemical modification to enhance potency and selectivity. The aldehyde functional group is a key reactive center, allowing for the formation of covalent bonds with biological targets, a feature that can be exploited in drug design. Future efforts will likely focus on several key areas of derivatization:
Modification of the Aldehyde Group: The aldehyde can be converted into a wide array of other functional groups. For instance, creating Schiff bases, hydrazones, or oximes can lead to compounds with novel pharmacological profiles. As an example, hydrazone derivatives synthesized from 3-fluoro-4-hydroxybenzaldehyde (B106929) have shown potent inhibitory activity against macrophage migration, indicating anti-inflammatory potential.
Ring Substitutions: Introducing additional substituents on either of the phenyl rings can modulate the compound's electronic properties, lipophilicity, and steric profile. This can fine-tune binding affinity and specificity for target proteins. The presence and position of the fluorine atom are already known to enhance lipophilicity and membrane permeability, which contributes to the antimicrobial efficacy of similar compounds.
Bioisosteric Replacement: The ether linkage can be replaced with other groups like thioethers, sulfoxides, or amides to alter conformational flexibility and metabolic stability. Research into derivatives of N-hydroxybenzamides and N-hydroxypropenamides has yielded potent Histone Deacetylase (HDAC) inhibitors with significant cytotoxicity against various cancer cell lines. elsevierpure.com This suggests that transforming the aldehyde of this compound into a hydroxamic acid derivative could be a fruitful strategy for developing new anticancer agents.
Studies on related structures have shown that creating derivatives can lead to significant improvements in activity. For example, novel 1,3,4-thiadiazole (B1197879) derivatives have been synthesized as potential antitumor agents, with some showing selective activity against the Bcr-Abl positive K562 cell line associated with chronic myelogenous leukemia. nih.gov Similarly, the design of novel 1,2,4-triazole (B32235) derivatives has produced compounds with significant antiproliferative activities against several cancer cell lines. nih.gov These examples provide a roadmap for the derivatization of this compound to create new chemical entities with therapeutic potential.
Exploration of Undiscovered Biological Targets and Pathways
While the specific biological targets of this compound remain largely uncharacterized, research on analogous compounds provides a logical starting point for investigation. Preliminary studies on structurally similar molecules suggest potential for enzyme inhibition, making this a key area for future exploration.
Anticancer Activity: Derivatives of similar compounds have shown promise as anticancer agents by interfering with cell signaling pathways that regulate cell growth and apoptosis. Future research could investigate the effect of this compound and its novel derivatives on cancer-related enzymes like kinases and histone deacetylases (HDACs). elsevierpure.com For example, certain N-hydroxypropenamide derivatives have demonstrated potent cytotoxicity and HDAC inhibition in the sub-micromolar range. elsevierpure.com
Antimicrobial Properties: In vitro studies of related fluorinated phenoxy benzaldehydes have demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The fluorine atom is believed to enhance these effects. Future work should include screening this compound and its derivatives against a broad panel of pathogenic bacteria and fungi to determine their spectrum of activity and minimum inhibitory concentrations (MICs).
Anti-inflammatory Effects: Other benzaldehyde (B42025) derivatives have been found to possess anti-inflammatory properties. For instance, a novel benzaldehyde isolated from a coral-derived fungus demonstrated an ability to reduce inflammatory biomarkers by suppressing the MAPK signaling pathway in cells. nih.gov Investigating whether this compound can modulate key inflammatory pathways such as NF-κB or pathways involving enzymes like cyclooxygenase (COX) could reveal new therapeutic applications.
The aldehyde group's ability to form covalent bonds makes it a useful probe for identifying and studying enzyme interactions. This reactivity can be harnessed to discover previously unknown biological targets through activity-based protein profiling and other chemoproteomic techniques.
Development of Sustainable and Green Synthetic Methodologies
The traditional synthesis of diaryl ethers and substituted benzaldehydes often involves multi-step processes that may use harsh reagents and organic solvents. A key future direction is the development of more environmentally friendly and efficient synthetic routes for this compound and its derivatives. Research in this area would focus on:
Catalytic Processes: Exploring novel catalysts, such as copper or palladium-based systems, for the etherification step (Ullmann condensation) could lead to milder reaction conditions, lower catalyst loading, and higher yields.
Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents (e.g., 2-methyltetrahydrofuran) would significantly reduce the environmental impact of the synthesis.
Flow Chemistry: Transitioning from batch processing to continuous flow chemistry can offer improved safety, better process control, higher efficiency, and easier scalability. This approach minimizes waste and energy consumption, aligning with the principles of green chemistry.
One-Pot Syntheses: Designing synthetic sequences where multiple reaction steps are carried out in a single reactor without isolating intermediates can reduce waste, save time, and decrease resource consumption. For example, a one-pot reaction to form the diaryl ether and subsequently modify the aldehyde group could streamline the production of derivatives.
While specific green synthesis methods for this compound are not yet published, the synthesis of a related compound, 4-(3-fluoro-benzyloxy)-benzaldehyde, involves the reaction of 4-hydroxybenzaldehyde (B117250) with 3-fluorobenzyl bromide in acetone (B3395972). chemicalbook.com Future work could aim to replace acetone with a more sustainable solvent and optimize the reaction to minimize energy use and byproducts.
Integration of Artificial Intelligence and Machine Learning in Research and Development
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and can be pivotal in accelerating the development of this compound-based therapeutics.
De Novo Design and Virtual Screening: Generative AI models can design novel derivatives of the this compound scaffold tailored to bind with high affinity to specific biological targets. ML-based virtual screening can then rapidly screen vast virtual libraries of these derivatives against protein targets to identify the most promising candidates for synthesis, saving considerable time and resources compared to traditional high-throughput screening.
Property Prediction: AI/ML algorithms can be trained to predict the physicochemical properties, pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion), and potential toxicity of designed derivatives before they are synthesized. This allows researchers to prioritize compounds with more favorable drug-like properties and a higher probability of success in later developmental stages.
Target Identification and Mechanism of Action: ML models can analyze large biological datasets (e.g., genomics, proteomics, transcriptomics) to identify potential, previously undiscovered biological targets for this compound. Molecular docking simulations, a key computational tool, can provide insights into the binding modes of these compounds with their targets, helping to elucidate their mechanism of action. elsevierpure.com For example, docking experiments have successfully predicted the binding of other complex molecules to HDAC2, rationalizing their observed inhibitory activity. elsevierpure.com
By integrating these computational approaches, the research and development pipeline for this compound can be made more efficient, cost-effective, and targeted, ultimately increasing the likelihood of translating this chemical scaffold into a clinically valuable therapeutic.
Q & A
Q. What are the standard synthetic routes for 3-(4-Fluorophenoxy)benzaldehyde, and how can reaction yields be optimized?
A common method involves Ullmann coupling using 3-bromobenzaldehyde and 4-fluorophenol in the presence of a copper catalyst, yielding ~36% product . Optimization strategies include:
- Catalyst tuning : Testing palladium-based catalysts (e.g., Pd(OAc)₂) to improve cross-coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature control : Reactions at 110–120°C reduce side-product formation .
Q. How is this compound characterized analytically?
Key techniques include:
- ¹H NMR : Peaks at δ 9.93 (s, CHO), 7.40–7.58 (aromatic protons), and 6.99–7.08 (fluorophenoxy protons) confirm structure .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .
- Mass spectrometry : ESI-MS ([M+H]⁺ = 231.07) validates molecular weight .
Q. What purification methods are effective for isolating this compound?
- Column chromatography : Use silica gel with hexane:ethyl acetate (95:5) for optimal separation (Rf = 0.34) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- TLC monitoring : Track reaction progress using UV-active spots .
Advanced Research Questions
Q. How does the electron-withdrawing fluorine atom influence the reactivity of this compound in nucleophilic additions?
The fluorine atom decreases electron density on the benzene ring, enhancing the electrophilicity of the formyl group. This facilitates:
- Condensation reactions : Knoevenagel reactions with active methylene compounds (e.g., cyanoacetates) proceed efficiently under basic conditions .
- Schiff base formation : Amines react readily with the aldehyde group, forming imines for coordination chemistry applications .
Q. What strategies resolve contradictions in synthetic yields reported across studies?
Discrepancies (e.g., 36% vs. higher yields) arise from:
- Catalyst loading : Higher Pd/Cu ratios improve coupling efficiency but may increase costs.
- Post-reaction workup : Acidic quenching vs. neutral extraction affects product recovery.
- Side reactions : Competing etherification or oxidation pathways require controlled anhydrous conditions .
Q. How can computational modeling predict the bioactivity of derivatives of this compound?
- 3D-QSAR : Pharmacophore models identify critical substituents (e.g., nitro groups) for tubulin inhibition .
- Docking studies : Simulations with target proteins (e.g., EGFR kinase) assess binding affinity. For example, chalcone derivatives show docking scores correlating with experimental IC₅₀ values .
Q. What are the applications of this compound in designing enzyme inhibitors?
The compound serves as a precursor for:
- Chalcone analogs : Synthesized via Claisen-Schmidt condensation, these inhibit tubulin polymerization (IC₅₀ = 1.2–8.7 µM) .
- Rhodanine derivatives : Substitutions at C5 enhance antimicrobial activity against Gram-positive bacteria .
Q. How do reaction conditions affect the stability of this compound during storage?
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent aldehyde oxidation.
- Temperature : –20°C minimizes degradation; room temperature leads to 5% decomposition over 30 days.
- Moisture control : Anhydrous solvents (e.g., THF) reduce hydrolysis .
Methodological Considerations
Q. What cross-coupling reactions are viable for modifying the phenoxy moiety?
- Suzuki-Miyaura : Replace the fluorophenoxy group with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME) .
- Buchwald-Hartwig amination : Introduce amino groups using XPhos precatalysts .
Q. How to design kinetic studies for electrophilic aromatic substitution (EAS) reactions involving this compound?
- Competitive kinetics : Compare reaction rates with/without fluorine using HNO₃/H₂SO₄ nitration.
- Isotopic labeling : ¹⁸O tracking in Friedel-Crafts acylations quantifies regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
